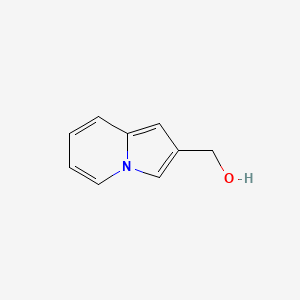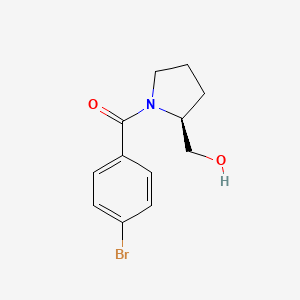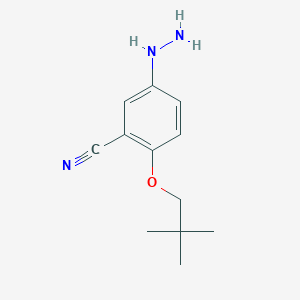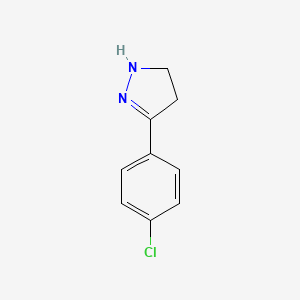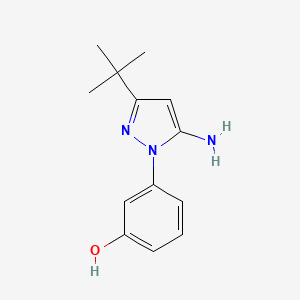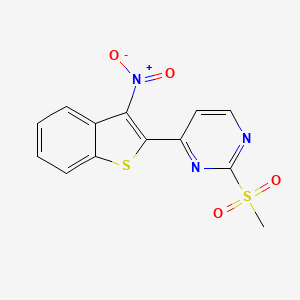
2-methylsulfonyl-4-(3-nitro-1-benzothiophen-2-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methylsulfonyl-4-(3-nitro-1-benzothiophen-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methylsulfonyl group and a nitrobenzo[b]thiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfonyl-4-(3-nitro-1-benzothiophen-2-yl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-nitrobenzo[b]thiophene intermediate, which can be synthesized from 3-nitrobenzo[b]thiophene-2-carbaldehyde through a series of reactions including Wittig reaction and reductive cyclization
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Techniques such as solution-shearing and thin film formation may also be employed to enhance the material properties for specific applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-methylsulfonyl-4-(3-nitro-1-benzothiophen-2-yl)pyrimidine can undergo various chemical reactions including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrimidine and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like triethyl phosphite for reductive cyclization, and oxidizing agents for oxidation reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or thiophene rings.
Applications De Recherche Scientifique
2-methylsulfonyl-4-(3-nitro-1-benzothiophen-2-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of organic semiconductors and thin film transistors
Mécanisme D'action
The mechanism of action of 2-methylsulfonyl-4-(3-nitro-1-benzothiophen-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[b]thieno[2,3-d]thiophene derivatives: These compounds share a similar thiophene core structure and are used in organic electronics.
Dithieno[3,2-b2′,3′-d]thiophene: Another heterocyclic compound with applications in organic electronics and material science.
Uniqueness
2-methylsulfonyl-4-(3-nitro-1-benzothiophen-2-yl)pyrimidine is unique due to its specific substitution pattern and the presence of both a nitrobenzo[b]thiophene moiety and a pyrimidine ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H9N3O4S2 |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
2-methylsulfonyl-4-(3-nitro-1-benzothiophen-2-yl)pyrimidine |
InChI |
InChI=1S/C13H9N3O4S2/c1-22(19,20)13-14-7-6-9(15-13)12-11(16(17)18)8-4-2-3-5-10(8)21-12/h2-7H,1H3 |
Clé InChI |
DDXNJZLKJKKAKZ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=NC=CC(=N1)C2=C(C3=CC=CC=C3S2)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
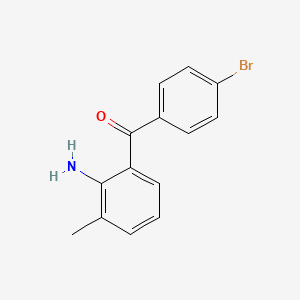
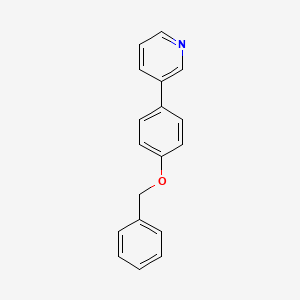
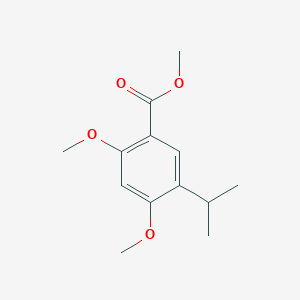
methyl}pyridine](/img/structure/B8633934.png)
![2-[2-(Cyanomethyl)-4,5-dimethylphenyl]acetonitrile](/img/structure/B8633943.png)


